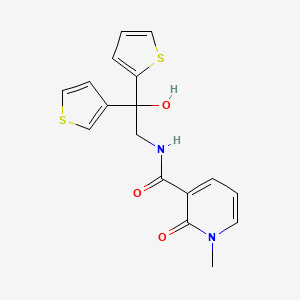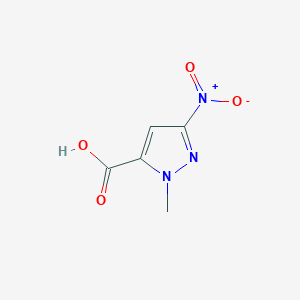
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of two thiophene rings suggests that the compound might have interesting electronic properties. The dihydropyridine ring and the carboxamide group could also contribute to the compound’s reactivity and its interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The thiophene rings, for example, might undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in various reactions, such as hydrolysis or condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could influence the compound’s solubility in different solvents .
Aplicaciones Científicas De Investigación
Bioinorganic Applications and Antimicrobial Activities
Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized and characterized, demonstrating relevance in bioinorganic chemistry and antimicrobial activities. Cobalt(II) complexes with Schiff bases derived from thiophene glyoxal have shown antimicrobial properties against a variety of microorganisms, indicating potential applications in the development of new antimicrobial agents (Singh et al., 2009).
Heterocyclic Synthesis
Research into the reactivity and synthesis of related heterocyclic compounds has provided insights into the potential applications of similar compounds in medicinal chemistry. Studies have focused on the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of thiophene-based compounds in the synthesis of biologically active molecules (Mohareb et al., 2004).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel thiophene-based Schiff bases and their metal complexes have been explored, revealing their potential in medicinal chemistry, particularly due to their antimicrobial properties. Such studies indicate that derivatives of the mentioned compound could also have significant biological activities and applications (Altundas et al., 2010).
Antimicrobial and Antifungal Properties
Derivatives of thiophene carboxamides have been synthesized and shown to possess antibacterial and antifungal activities, suggesting that similar compounds, including this compound, could be explored for their antimicrobial potentials. These findings support the exploration of thiophene-based compounds for applications in addressing microbial resistance (Vasu et al., 2005).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-9-23-10-12)14-5-3-8-24-14/h2-10,22H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBASHLPMUONME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2434480.png)

![5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B2434482.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide](/img/structure/B2434489.png)
![3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol](/img/structure/B2434491.png)
![3-(2-Fluorophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2434492.png)


![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2434496.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B2434499.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)
